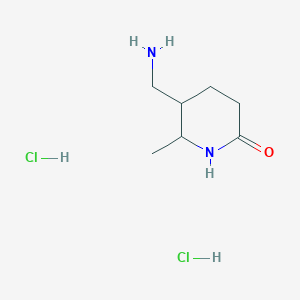
5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors
Aminomethylation: The aminomethylation step involves the reaction of the piperidinone with formaldehyde and an amine, followed by reduction to introduce the aminomethyl group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or further reduce the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
科学研究应用
5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidinone derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The piperidinone ring may also interact with enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
6-Methyl-2-piperidone: A precursor in the synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride.
5-(Aminomethyl)-2-piperidone: A structurally similar compound with potential differences in biological activity.
N-Methylpiperidinone: Another piperidinone derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and methyl groups on the piperidinone ring. This combination of functional groups can result in unique chemical reactivity and biological activity, distinguishing it from other piperidinone derivatives.
属性
IUPAC Name |
5-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-5-6(4-8)2-3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCWUFXWCVKFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
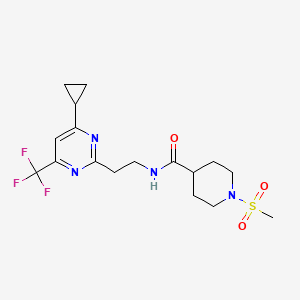
![4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2958123.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
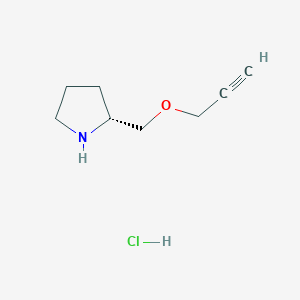
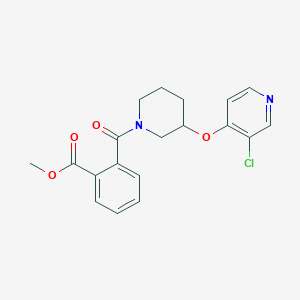
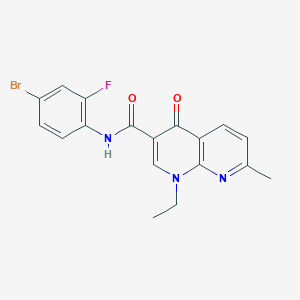
![1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2958132.png)
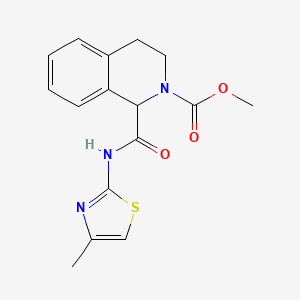
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2958136.png)
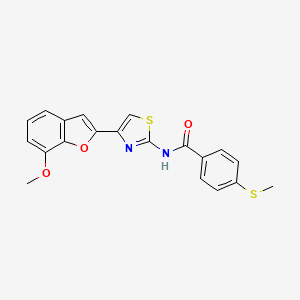
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)
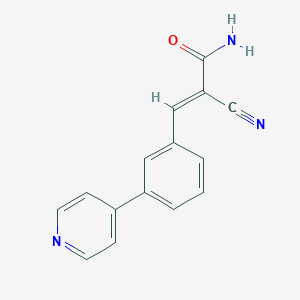
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)
